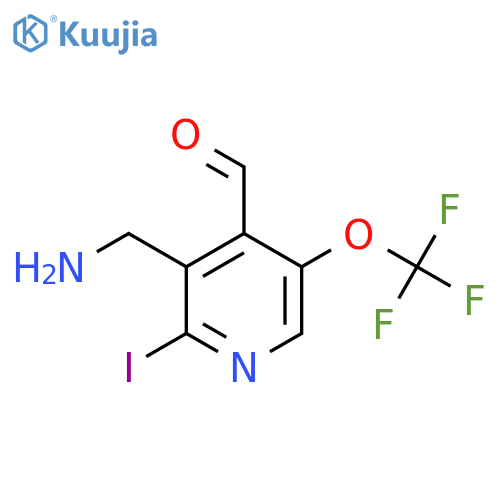Cas no 1806733-98-1 (3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)

1806733-98-1 structure
商品名:3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS番号:1806733-98-1
MF:C8H6F3IN2O2
メガワット:346.045124530792
CID:4837816
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde
-
- インチ: 1S/C8H6F3IN2O2/c9-8(10,11)16-6-2-14-7(12)4(1-13)5(6)3-15/h2-3H,1,13H2
- InChIKey: ZBIUJUDIUNPFGR-UHFFFAOYSA-N
- ほほえんだ: IC1C(CN)=C(C=O)C(=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 65.2
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088701-1g |
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1806733-98-1 | 97% | 1g |
$1,564.50 | 2022-03-31 |
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1806733-98-1 (3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
